molecular formula C5H5FN2S B13137394 3-Fluoro-6-(methylthio)pyridazine

3-Fluoro-6-(methylthio)pyridazine

Cat. No.: B13137394
M. Wt: 144.17 g/mol
InChI Key: UDSWIYBHFCYEGO-UHFFFAOYSA-N
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Description

3-Fluoro-6-(methylthio)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a fluorine atom at the 3-position and a methylthio group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(methylthio)pyridazine typically involves the introduction of the fluorine and methylthio groups onto the pyridazine ring. One common method is the nucleophilic substitution reaction where a suitable pyridazine precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(methylthio)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

Scientific Research Applications

3-Fluoro-6-(methylthio)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(methylthio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its lipophilicity and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-(methylthio)pyridazine is unique due to the presence of both the fluorine and methylthio groups, which provide a balance of properties such as binding affinity, metabolic stability, lipophilicity, and bioavailability. This makes it a versatile scaffold for various applications in medicinal chemistry, agrochemicals, and materials science .

Properties

Molecular Formula

C5H5FN2S

Molecular Weight

144.17 g/mol

IUPAC Name

3-fluoro-6-methylsulfanylpyridazine

InChI

InChI=1S/C5H5FN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3

InChI Key

UDSWIYBHFCYEGO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C=C1)F

Origin of Product

United States

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